[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
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Description
[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C18H15Cl2N3O4 and its molecular weight is 408.24. The purity is usually 95%.
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Biological Activity
The compound [2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, also referred to as a pyridine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C17H16Cl2N2O3
- Molecular Weight : 367.23 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with cellular targets. The mechanisms include:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It can interfere with the spindle assembly checkpoint, leading to cell cycle arrest in cancerous cells.
Cytotoxicity Studies
A series of cytotoxicity assays were conducted on various cancer cell lines to evaluate the effectiveness of the compound. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Inhibition of tubulin polymerization |
HeLa (Cervix) | 20 | Induction of apoptosis |
MCF7 (Breast) | 30 | Cell cycle arrest |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Mechanistic Insights
A study focusing on the A549 lung cancer cell line demonstrated that treatment with the compound resulted in significant perinuclear staining and moderate cytotoxic activity. The mechanism was attributed to the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Antitumor Activity : In vivo studies indicated that the compound significantly reduced tumor size in xenograft models.
- Selectivity : The compound exhibited selective toxicity towards cancer cells compared to non-tumorigenic cells, suggesting a favorable therapeutic index.
- Synergistic Effects : Combination studies with other chemotherapeutic agents revealed enhanced efficacy, indicating potential for use in combination therapies.
Properties
IUPAC Name |
[2-[2-(cyclopropylcarbamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c19-12-7-8-14(20)23-16(12)18(26)27-9-15(24)22-13-4-2-1-3-11(13)17(25)21-10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAXYMFKAFZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.